ethyl 4-(2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate
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Description
Ethyl 4-(2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C20H24N6O4S2 and its molecular weight is 476.57. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Researchers have developed various compounds containing elements similar to ethyl 4-(2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate, focusing on their synthesis and evaluating their biological activities. These compounds have been synthesized using techniques such as microwave-assisted synthesis and have shown significant antimicrobial, antilipase, and antiurease activities, indicating their potential in medical and pharmaceutical applications (Başoğlu et al., 2013).
Chemical Reactions and Mechanisms
Studies have explored the reaction mechanisms of similar compounds, providing insights into their chemical properties and potential applications. For example, the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea in dimethylformamide involves an ANRORC rearrangement, highlighting the compound's reactivity and potential for creating diverse chemical structures (Ledenyova et al., 2018).
Antimicrobial Properties
Various synthesized compounds similar to this compound have shown promising antimicrobial properties. These include activity against Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi, suggesting their potential in addressing microbial infections (Youssef et al., 2011).
Antitubercular Activity
Research on similar compounds has demonstrated their potential in inhibiting Mycobacterium tuberculosis, the causative agent of tuberculosis. This includes the design of molecules targeting the Mycobacterium smegmatis GyrB ATPase assay and the DNA gyrase super coiling assay, indicating their potential as antitubercular agents (Reddy et al., 2014).
Synthesis and Characterization
The synthesis and characterization of these compounds involve complex chemical processes and analysis, including the use of UV, FT-IR, NMR, and MS spectral studies. This detailed characterization is crucial for understanding the compound's structure and properties, which is essential for their application in various fields (Sharma et al., 2014).
Properties
IUPAC Name |
ethyl 4-[2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O4S2/c1-3-30-19(28)25-10-8-24(9-11-25)17(27)13-31-18-22-21-16(23(18)2)12-26-14-6-4-5-7-15(14)32-20(26)29/h4-7H,3,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKOQGLROPPUMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(N2C)CN3C4=CC=CC=C4SC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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